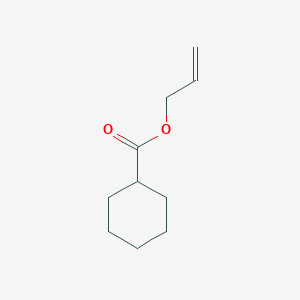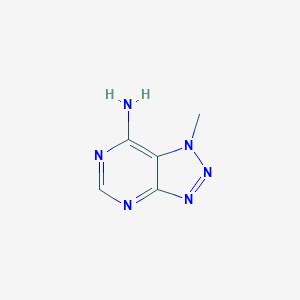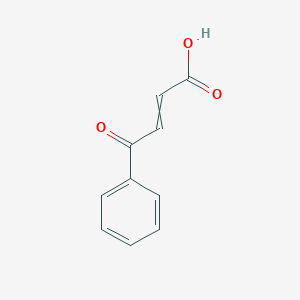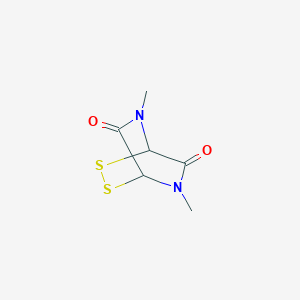
2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl- is a heterocyclic organic compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as DDAO and is known for its unique chemical structure and properties.
Applications De Recherche Scientifique
DDAO has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of DDAO is in the field of medicine. DDAO has been shown to exhibit antitumor activity and has been investigated as a potential treatment for cancer. Additionally, DDAO has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of DDAO is not yet fully understood. However, it is believed that DDAO exerts its effects by inhibiting the activity of certain enzymes involved in cellular processes. This inhibition can lead to the disruption of cellular function and ultimately cell death.
Effets Biochimiques Et Physiologiques
DDAO has been shown to have a number of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal properties, DDAO has also been shown to have antioxidant activity. Furthermore, DDAO has been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DDAO in lab experiments is its unique chemical structure, which allows for the study of its effects on cellular processes. Additionally, DDAO is a relatively stable compound, making it easier to handle in lab experiments. However, one of the limitations of using DDAO in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of DDAO. One area of research is the development of new cancer treatments based on DDAO. Additionally, further investigation into the antibacterial and antifungal properties of DDAO could lead to the development of new antibiotics. Finally, the potential use of DDAO as a treatment for neurological disorders warrants further investigation.
In conclusion, DDAO is a heterocyclic organic compound that has been the subject of extensive scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DDAO have been discussed in this paper. While there is still much to be learned about DDAO, its unique properties make it a promising candidate for further study.
Méthodes De Synthèse
DDAO can be synthesized through a multistep process that involves the reaction of 2,3-dithiabicyclo[2.2.2]oct-5-ene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then further reacted with methylamine to yield DDAO. The synthesis of DDAO is a complex process that requires specialized equipment and expertise.
Propriétés
Numéro CAS |
19552-96-6 |
|---|---|
Nom du produit |
2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl- |
Formule moléculaire |
C6H8N2O2S2 |
Poids moléculaire |
204.3 g/mol |
Nom IUPAC |
5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione |
InChI |
InChI=1S/C6H8N2O2S2/c1-7-3(9)6-8(2)4(10)5(7)11-12-6/h5-6H,1-2H3 |
Clé InChI |
YVXJPXFQXBPZBA-UHFFFAOYSA-N |
SMILES |
CN1C2C(=O)N(C(C1=O)SS2)C |
SMILES canonique |
CN1C2C(=O)N(C(C1=O)SS2)C |
Synonymes |
1,4-dimethyl-3,6-epidithio-2,5-dioxopiperazine 1,4-DMETP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



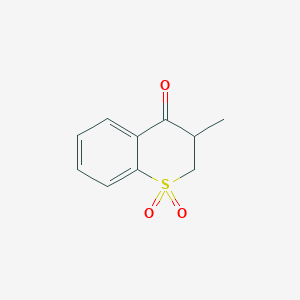
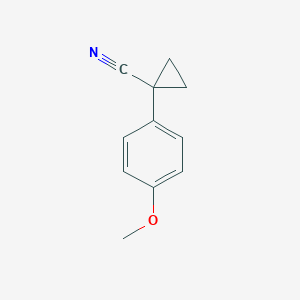
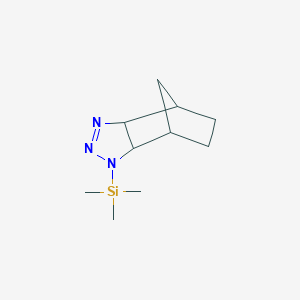
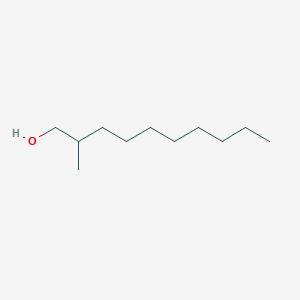

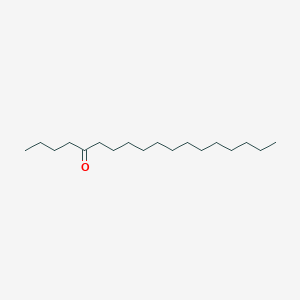
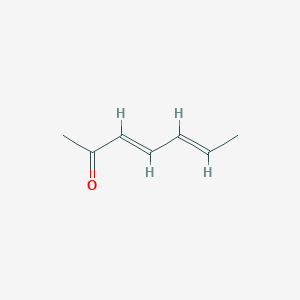
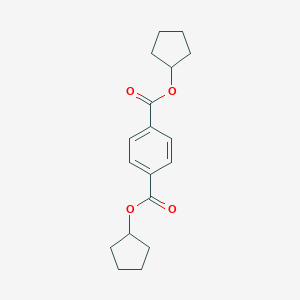
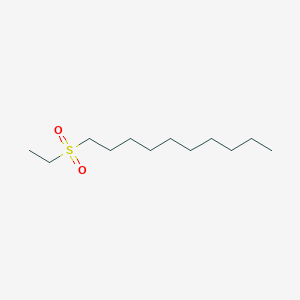
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
